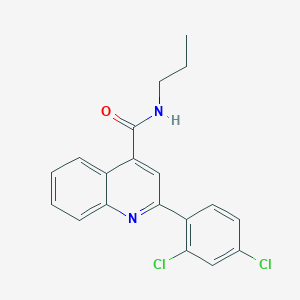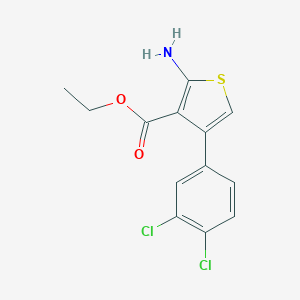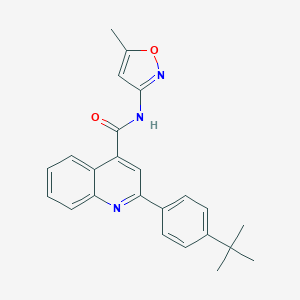![molecular formula C28H37BrN4O2S B443932 1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B443932.png)
1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes adamantyl, aminocarbonyl, and benzothienyl groups
準備方法
The synthesis of 1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the adamantyl and benzothienyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity. For example, the use of Grignard reagents and nickel catalysts can be employed in the synthesis process .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions.
Reduction: The aminocarbonyl group can be reduced to form different derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
科学的研究の応用
1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
類似化合物との比較
Similar compounds to 1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE include:
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid: Known for its use in dermatology.
Adamantyl and homoadamantyl derivatives: Found in natural sources like Garcinia multiflora fruits and used in various applications
特性
分子式 |
C28H37BrN4O2S |
|---|---|
分子量 |
573.6g/mol |
IUPAC名 |
1-(1-adamantyl)-4-bromo-N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C28H37BrN4O2S/c1-4-27(2,3)18-5-6-19-21(10-18)36-26(22(19)24(30)34)31-25(35)23-20(29)14-33(32-23)28-11-15-7-16(12-28)9-17(8-15)13-28/h14-18H,4-13H2,1-3H3,(H2,30,34)(H,31,35) |
InChIキー |
GLDYRXLFSUFMHA-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN(C=C3Br)C45CC6CC(C4)CC(C6)C5 |
正規SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN(C=C3Br)C45CC6CC(C4)CC(C6)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443851.png)
![2-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-difluorobenzamide](/img/structure/B443854.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(5-chloro-2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443855.png)
![2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B443856.png)


![Ethyl 2-[(1-adamantylcarbonyl)amino]-4-(4-bromophenyl)-3-thiophenecarboxylate](/img/structure/B443861.png)
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B443862.png)
![5-(4-Methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443863.png)
![5-(3,4-DICHLOROPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B443866.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(3-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443868.png)
![N-[4-methyl-2-(pentanoylamino)phenyl]pentanamide](/img/structure/B443869.png)
![N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443870.png)
